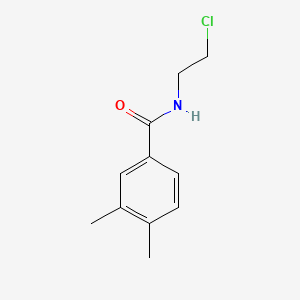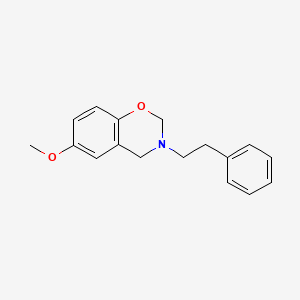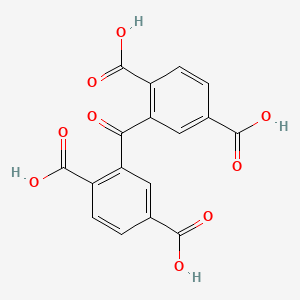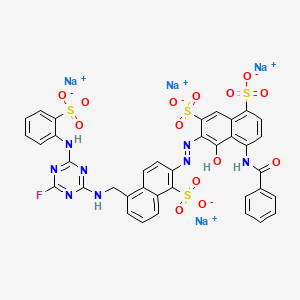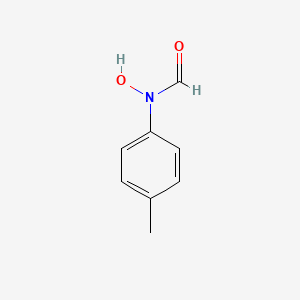![molecular formula C18H14O3 B12792456 (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol CAS No. 76094-80-9](/img/structure/B12792456.png)
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,4R,5R,7S)-6-oxapentacyclo[98002,805,7013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol is a complex organic molecule characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol typically involves multiple steps, starting from simpler organic precursors. The synthetic route often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the diol moiety. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while reduction may produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry
In chemistry, (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pentacyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its pentacyclic structure can impart stability and rigidity to polymers and other materials.
作用机制
The mechanism of action of (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pentacyclic molecules with diol groups, such as certain steroids and terpenoids. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol apart is its specific arrangement of rings and functional groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
76094-80-9 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C18H14O3/c19-15-14-12(17-18(21-17)16(15)20)6-5-11-7-9-3-1-2-4-10(9)8-13(11)14/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChI 键 |
DSFRWEJPOFEAGF-XWTMOSNGSA-N |
手性 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]5[C@H]4O5)O)O |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C5C4O5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


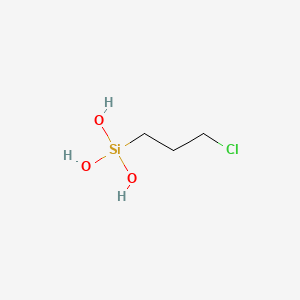
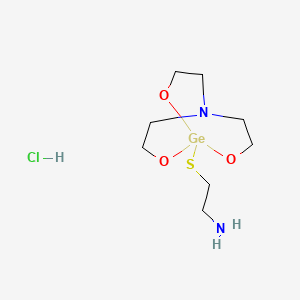
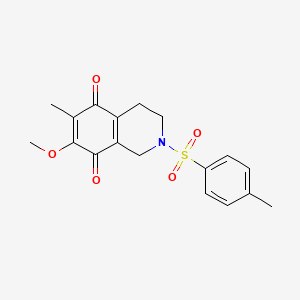
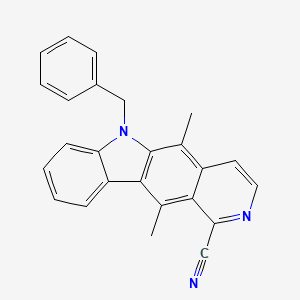
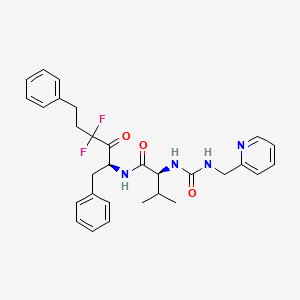
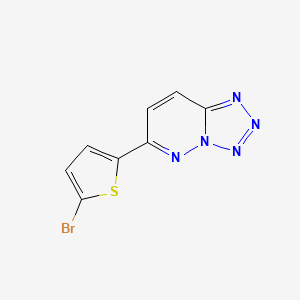
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
